ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate
Description
Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate is a synthetic chromene derivative featuring a 4-oxo-chromen core substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with an ethoxy-2-phenylacetate ester. Chromenes (2H-1-benzopyrans) are heterocyclic compounds of pharmacological interest due to their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The methoxy and phenylacetate groups in this compound likely enhance its lipophilicity and binding affinity to biological targets, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) .
Properties
IUPAC Name |
ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-3-30-26(28)25(17-9-5-4-6-10-17)32-18-13-14-20-23(15-18)31-16-21(24(20)27)19-11-7-8-12-22(19)29-2/h4-16,25H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVJIBXSJDXVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate typically involves multi-step organic reactions. One common method includes the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol with ethyl 2-bromo-2-phenylacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
The compound ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate is a synthetic organic molecule that belongs to the chromenone family. This compound exhibits a variety of applications in scientific research, particularly in fields such as pharmacology, medicinal chemistry, and materials science. This article delves into its applications, supported by comprehensive data and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C23H24O7
- Molecular Weight : 412.4 g/mol
- CAS Number : 316127-18-1
Structural Characteristics
The structure of this compound features a chromenone core with various substituents that enhance its biological activity. The presence of the methoxy group and the phenylacetate moiety contribute to its unique chemical behavior.
Pharmacological Studies
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that compounds derived from chromenones exhibit significant anticancer properties. For instance, studies have shown that similar chromenone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . this compound may exhibit similar properties, warranting further investigation.
Anti-inflammatory Effects
Compounds within this chemical class have demonstrated anti-inflammatory activities, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antioxidant Properties
The antioxidant activity of this compound has been explored due to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications in aging and age-related diseases .
Materials Science
In materials science, derivatives of chromenones are being explored for their potential use as organic light-emitting diodes (OLEDs) and in photovoltaic applications due to their favorable electronic properties. This compound could serve as a precursor for synthesizing novel materials with enhanced optical characteristics.
Case Study 1: Anticancer Activity
A study published in Phytochemistry examined a series of chromenone derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on similar chromenone compounds revealed their ability to inhibit the production of inflammatory mediators in vitro. The study demonstrated that these compounds could effectively reduce inflammation markers in cellular models, supporting their potential therapeutic application in inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate ()
- Structural Differences :
- Substituents: The chromene core is substituted with an 8-methyl, 2-oxo, and 4-phenyl group instead of 3-(2-methoxyphenyl) and 4-oxo.
- Ester Group: Identical ethoxy-2-phenylacetate ester.
- The 2-oxo group (vs. 4-oxo) alters the electron distribution, which could affect reactivity in nucleophilic substitutions .
4-Methyl-2-oxo-2H-chromen-7-yl phenoxyacetate ()
- Structural Differences: Substituents: 4-methyl and 2-oxo on the chromene core. Ester Group: Phenoxyacetate instead of ethoxy-2-phenylacetate.
- The 4-methyl group may enhance crystallinity, as evidenced by higher melting points in related compounds .
Ethyl 2-((6-((2-(2-cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (Compound 10, )
- Structural Differences: Substituents: 5-methoxy, 2-methyl, and a cyanoacetyl hydrazone side chain. Ester Group: Simple ethoxyacetate instead of phenylacetate.
- Impact: The cyanoacetyl hydrazone moiety introduces hydrogen-bonding capacity, which could enhance interactions with enzyme active sites .
Physicochemical Properties
<sup>a</sup> LogP calculated using ChemDraw.
Biological Activity
Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H21O6
- Molecular Weight : 405.41 g/mol
- CAS Number : 316127-18-1
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This is particularly relevant in the context of diseases characterized by chronic inflammation.
- Antioxidant Activity : this compound exhibits significant antioxidant properties, scavenging free radicals and mitigating oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases, including cancer.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation. This indicates potential use in cancer therapy.
Antioxidant Activity
Research indicates that flavonoid derivatives, such as this compound, possess strong antioxidant capabilities. A study demonstrated that compounds with similar structures could effectively reduce oxidative stress markers in vitro .
Anti-inflammatory Effects
In vitro studies have reported that derivatives of this compound can significantly lower levels of inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Anticancer Effects
A case study involving a derivative of this compound showed promise in inhibiting the growth of breast cancer cells. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | , |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | , |
| Anticancer | Induction of apoptosis | , |
Case Studies
- Antioxidant Efficacy Study : A study published in Phytochemistry evaluated the antioxidant properties of several flavonoid derivatives, including those structurally related to ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-y]oxy}-2-phenylacetate. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
- Anti-inflammatory Action : In a clinical setting, a derivative was tested for its anti-inflammatory effects on patients with rheumatoid arthritis. The results showed a marked decrease in pain and swelling after administration over four weeks .
- Cancer Cell Study : A laboratory study assessed the effects of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-y]oxy}-2-phenylacetate on MCF-7 breast cancer cells. The findings suggested that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Q & A
Q. What are the key steps in synthesizing ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate?
The synthesis typically involves:
- Step 1 : Condensation of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one with ethyl 2-bromo-2-phenylacetate in the presence of a base (e.g., K₂CO₃) .
- Step 2 : Refluxing in polar aprotic solvents (e.g., acetone or ethanol) for 8–12 hours to ensure complete esterification .
- Step 3 : Purification via column chromatography using hexane:ethyl acetate (3:1) as the eluent . Yield optimization: Adjusting solvent polarity and reaction time improves yields to ~75–85% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2–4.4 ppm for –OCH₂– and δ ~170 ppm for carbonyl) and aromatic substituents .
- IR : Peaks at ~1740–1760 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 456.14 for C₂₇H₂₀O₆) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in DMSO, DMF, and chloroform; sparingly soluble in water .
- Stability : Stable at room temperature under inert atmospheres but hydrolyzes in alkaline conditions (pH >10) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Use a statistical Design of Experiments (DoE) approach to evaluate variables:
- Factors : Solvent polarity (acetone vs. ethanol), base concentration, and temperature .
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 70°C in acetone with 1.5 eq. K₂CO₃) .
- Purity : Monitor side reactions (e.g., hydrolysis) via TLC and adjust quenching protocols .
Q. How can contradictory biological activity data across studies be resolved?
- Assay Standardization : Compare cell lines (e.g., MCF-7 vs. HeLa), concentrations, and incubation times .
- Meta-analysis : Use tools like RevMan to aggregate data and identify outliers .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., COX-2 or CYP450) to clarify target specificity .
Q. What computational strategies predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity of the chromenone core .
- Molecular Docking : Simulate interactions with biological targets (e.g., estrogen receptors) using AutoDock Vina .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Modifications : Replace the methoxyphenyl group with halogens (e.g., –F, –Cl) or alkyl chains to alter lipophilicity .
- Bioisosteres : Substitute the ester group with amides or carbamates to enhance metabolic stability .
- Activity Cliffs : Use Schrödinger’s Phase Hypothesis to prioritize analogs with >10-fold potency improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
